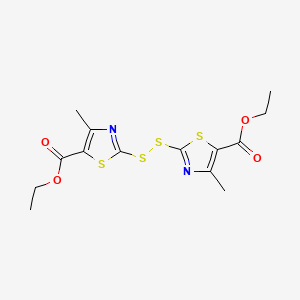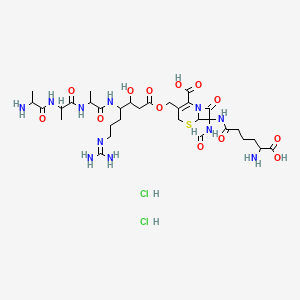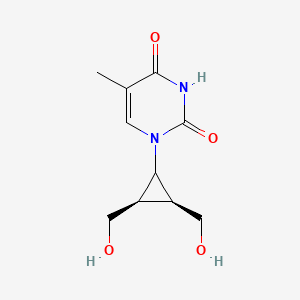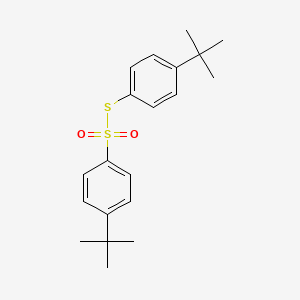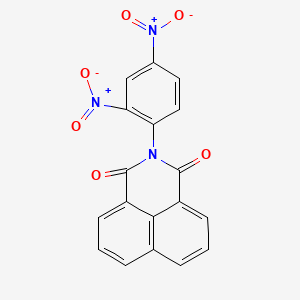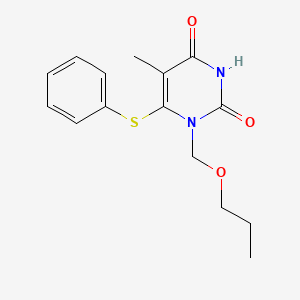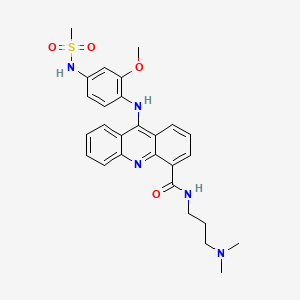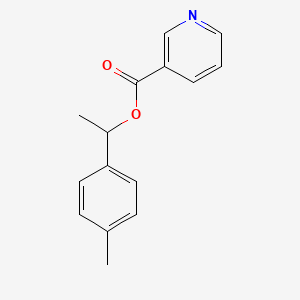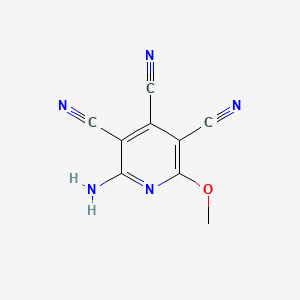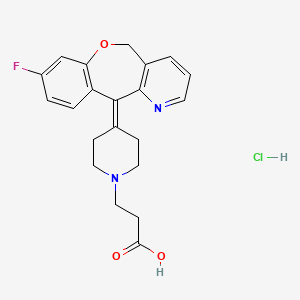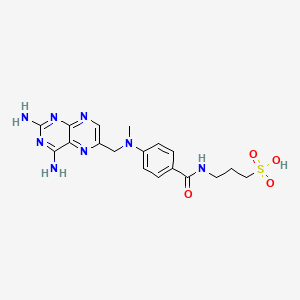
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a deoxy group, a methyl group, and a pteroyl group, making it a versatile molecule in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves multiple steps, starting with the preparation of the pteroyl group. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include methylating agents, reducing agents, and sulfonating agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process includes the purification of intermediates and the final product to achieve high purity levels required for scientific research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino and deoxy groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different amino derivatives.
Aplicaciones Científicas De Investigación
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying biological pathways and interactions due to its complex structure.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biological processes and chemical reactions. The exact pathways depend on the context of its use, whether in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its structure provides versatility that is not always present in similar compounds, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
113811-47-5 |
|---|---|
Fórmula molecular |
C18H22N8O4S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25) |
Clave InChI |
ZWNOUWBCPHEYMA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


